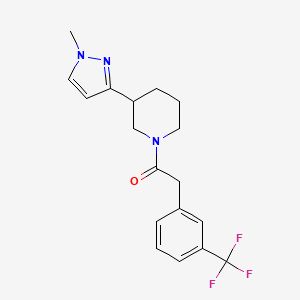
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H20F3N3O and its molecular weight is 351.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition Studies
1-(3-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)-2-(3-(Trifluoromethyl)Phenyl)Ethanone, although not directly found in the literature, is chemically related to compounds studied for their metabolism and disposition in humans. For instance, the metabolism and disposition of the orexin receptor antagonist SB-649868 have been extensively studied, revealing the drug's elimination primarily via feces and the identification of several metabolites through oxidation and subsequent rearrangement processes (Renzulli et al., 2011). This research underscores the importance of understanding the metabolic pathways of novel compounds for predicting their behavior in the human body and potential therapeutic applications.
Pharmacological Evaluation and Toxicity
Compounds with structural similarities to this compound have been evaluated for their pharmacological effects and toxicity. For example, the study of LQFM032, a compound designed for its anxiolytic-like effects, highlights the potential for developing new therapeutic agents targeting anxiety disorders through modulation of the benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017). Additionally, the toxic encephalopathy and methemoglobinemia case associated with 5-amino-2-(trifluoromethyl)pyridine poisoning emphasizes the critical need for caution and further research into the safety profiles of chemically related compounds (Tao et al., 2022).
Environmental and Human Exposure
Research on environmental exposure and human health implications of chemicals related to this compound provides insight into potential risks and regulatory considerations. The occurrence of benzophenones, parabens, and triclosan in the Yangtze River and the implications for human exposure highlight the widespread presence of consumer product chemicals in the environment and the need for monitoring and mitigating their impact on public health (Ma et al., 2018).
Propriétés
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-23-9-7-16(22-23)14-5-3-8-24(12-14)17(25)11-13-4-2-6-15(10-13)18(19,20)21/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYBQQGSKJZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)

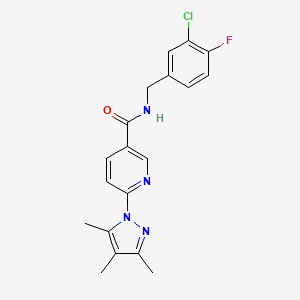
![N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide](/img/structure/B2978244.png)

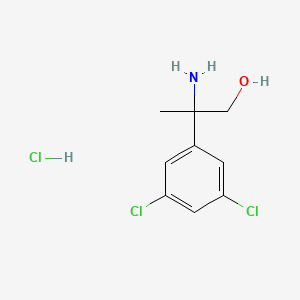
![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate](/img/structure/B2978252.png)
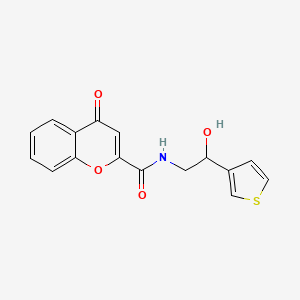
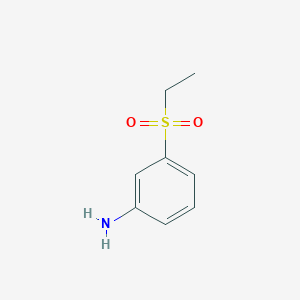
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2978256.png)
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)